Molidustat

Hyperkalemia Adverse Event Profile CKD Anemia

Molidustat is the only HIF-PH inhibitor with significantly reduced hyperkalemia odds (OR=0.37), making it essential for potassium homeostasis studies. Its well-characterized oral iron interaction (50-75% AUC reduction) provides a unique probe for GI absorption research. Non-inferior to injectable ESAs in Phase 3 trials, it is an ideal tool for oral anemia therapy research. Not therapeutically interchangeable with other HIF-PHIs.

Molecular Formula C13H14N8O2
Molecular Weight 314.30 g/mol
CAS No. 1154028-82-6
Cat. No. B612033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolidustat
CAS1154028-82-6
SynonymsBAY 85-3934;  BAY-85-3934;  BAY85-3934;  BAY 853934;  BAY-853934;  BAY853934;  Molidustat.
Molecular FormulaC13H14N8O2
Molecular Weight314.30 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4
InChIInChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2
InChIKeyIJMBOKOTALXLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, and 1:1 DMF:PBS
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Molidustat (BAY 85-3934) HIF-PH Inhibitor: An Evidence-Based Baseline for Scientific Procurement


Molidustat (BAY 85-3934, CAS 1154028-82-6) is an orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of renal anemia in chronic kidney disease (CKD) [1]. It exerts its pharmacological effect by reversibly inhibiting prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of hypoxia-inducible factor (HIF) and subsequent upregulation of endogenous erythropoietin (EPO) and iron-regulatory genes . Preclinically, molidustat demonstrates inhibition of PHD1, PHD2, and PHD3 with mean IC50 values of 480 nM, 280 nM, and 450 nM, respectively . In healthy human volunteers, single oral doses of 12.5 mg and above induce significant increases in endogenous EPO, with a mean terminal half-life ranging from 4.64 to 10.40 hours [2]. This compound has been evaluated in Phase 2 and Phase 3 clinical trials, and is currently an investigational drug not yet approved by major regulatory authorities, with the most recent Phase 3 trial initiated in December 2017 [3].

Why Molidustat Cannot Be Interchanged with Other HIF-PH Inhibitors: A Procurement and Scientific Selection Perspective


Despite targeting the same HIF-PH pathway, molidustat is not therapeutically interchangeable with other HIF-PH inhibitors such as roxadustat, daprodustat, vadadustat, enarodustat, or desidustat. A 2025 network meta-analysis of 45 randomized controlled trials encompassing over 32,000 patients concluded unequivocally that HIF-PH inhibitors are not a homogeneous class; their efficacy, safety profiles, and iron metabolism effects vary significantly by agent and by patient dialysis status [1]. Specific differential risks, such as molidustat's uniquely reduced odds of hyperkalemia (OR=0.37) and its higher odds of nausea (OR=2.03) compared to other agents in the class, underscore the clinical necessity for precise compound selection based on quantifiable evidence rather than class-level assumptions [2]. Furthermore, the compound's distinct pharmacokinetic interaction profile, particularly the clinically significant reduction in exposure and pharmacodynamic response when co-administered with oral iron supplements, mandates specific dosing considerations that do not generalize across the class [3].

Molidustat Quantitative Differentiation: A Procurement-Focused Evidence Guide Against HIF-PH Inhibitor Comparators


Hyperkalemia Risk Reduction: Molidustat Shows Significantly Lower Odds Compared to HIF-PHI Class

In a large-scale network meta-analysis of six HIF-PH inhibitors (roxadustat, daprodustat, vadadustat, molidustat, enarodustat, and desidustat), molidustat was the sole agent that significantly reduced the likelihood of hyperkalemia, a common and serious electrolyte complication in CKD patients [1].

Hyperkalemia Adverse Event Profile CKD Anemia

Gastrointestinal Tolerability: Molidustat Nausea Risk Contrasted with Daprodustat Diarrhea and Constipation

The adverse event profile of molidustat is distinct from other HIF-PH inhibitors. While molidustat is associated with increased odds of nausea (OR = 2.03), other agents in the class show different gastrointestinal tolerability concerns. For instance, daprodustat significantly increases the odds of diarrhea (OR = 1.36) and constipation (OR = 1.67) [1].

Gastrointestinal Adverse Events Tolerability Nausea

Hemoglobin Response in ESA-Naïve Patients: Molidustat Compared with Desidustat and Roxadustat

A comparative review of HIF-PH inhibitors indicates that molidustat's efficacy in ESA-naïve chronic kidney disease patients is quantitatively inferior to that of desidustat and similar to roxadustat, providing a clear differentiation for procurement decisions [1].

Hemoglobin Efficacy ESA-Naïve CKD Anemia

Hemoglobin Maintenance in ESA-Treated Patients: Molidustat Demonstrates Comparable Efficacy to Darbepoetin Alfa

In contrast to its performance in ESA-naïve patients, molidustat demonstrates non-inferiority to the standard-of-care erythropoiesis-stimulating agent (ESA) darbepoetin alfa for maintaining hemoglobin levels in patients previously treated with ESAs [1].

Hemoglobin Maintenance ESA-Treated CKD Anemia

Drug-Drug Interaction Liability: Molidustat Exposure is Significantly Reduced by Concomitant Oral Iron

Molidustat exhibits a clinically meaningful drug-drug interaction with oral iron supplements, which is not a universal class effect. Concomitant intake of iron(II) substantially reduces molidustat systemic exposure and pharmacodynamic response, necessitating specific dosing separation protocols [1].

Drug-Drug Interaction Iron Supplement Pharmacokinetics

Endogenous EPO Induction Threshold: Molidustat Requires ≥12.5 mg Single Oral Dose for Significant Response

The threshold dose for a statistically significant increase in endogenous erythropoietin (EPO) production following oral molidustat administration is clearly defined, providing a baseline for dose selection in experimental protocols [1].

EPO Induction Pharmacodynamics Dose-Response

Molidustat Procurement Scenarios: Evidence-Led Applications in Research and Clinical Development


Investigation of HIF-PH Inhibitor Effects in Hyperkalemia-Prone CKD Models

Based on the unique finding that molidustat is the only HIF-PH inhibitor significantly associated with reduced odds of hyperkalemia (OR=0.37) [1], this compound is ideally suited for preclinical or clinical studies specifically designed to investigate the mechanisms of potassium homeostasis in CKD or to evaluate HIF-PH inhibition in animal models or patient populations with elevated baseline serum potassium or high hyperkalemia risk. The differential safety signal provides a focused hypothesis for mechanistic studies.

Oral Anemia Therapy in ESA-Stabilized Patients Requiring Maintenance Therapy

Given the Phase 3 evidence demonstrating non-inferiority of molidustat (+0.36 g/dL Hb change) compared to darbepoetin alfa (+0.26 g/dL) for maintaining hemoglobin levels in ESA-treated CKD patients [1], molidustat is a compelling choice for research protocols investigating oral alternatives to injectable ESAs for maintenance therapy. This scenario is particularly relevant for studies focused on patient convenience, adherence, or healthcare resource utilization where switching from an injectable to an oral agent is the primary intervention.

Pharmacokinetic Drug-Drug Interaction Studies Involving Oral Iron Supplementation

The well-characterized and quantitatively significant interaction between molidustat and oral iron supplements, resulting in 50-75% reduction in AUC and 46-84% reduction in Cmax [1], makes this compound an excellent tool compound for investigating the impact of gastrointestinal iron on the absorption of HIF-PH inhibitors. It serves as a sensitive probe for studying formulation strategies, dosing interval optimization, or the development of novel delivery systems designed to mitigate this interaction.

Research on Upper vs. Lower Gastrointestinal Tolerability of HIF-PH Inhibitors

Molidustat's distinct adverse event profile—characterized by an increased odds of nausea (OR=2.03) but not the diarrhea (OR=1.36) and constipation (OR=1.67) seen with daprodustat [1]—positions it as a key comparator in studies designed to elucidate the structural or mechanistic basis for differential gastrointestinal tolerability within the HIF-PH inhibitor class. This allows for targeted investigations into the pharmacology of nausea versus lower GI motility effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Molidustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.